molecular formula C60H47F18P3S5 B008761 Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate CAS No. 109037-77-6

Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate

Cat. No. B008761
M. Wt: 1363.2 g/mol
InChI Key: BXEZIWXFNSCYKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves multi-step reactions, including Friedel-Crafts acylation, substitution reactions, and metathesis to achieve complex sulfonium salts and sulfides. For instance, synthesis efforts have been documented for structurally related compounds, employing methodologies that involve the protonation of sulfoxides to facilitate electrophilic substitution reactions, leading to polymer formation and crystalline materials analyzed by X-ray analysis (Cheng De-jun, 2008; K. Miyatake et al., 2001)(Cheng De-jun, 2008)(K. Miyatake et al., 2001).

Molecular Structure Analysis

X-ray crystallography has been pivotal in determining the molecular structure of similar sulfur-rich organic compounds, providing insights into their crystal structures and molecular conformations. Studies on compounds like diphenyl(diphenylsulfimido)(nitrido)sulfur(VI) and related derivatives have revealed complex S-N bonding patterns and structural motifs (T. Fujii et al., 2001)(T. Fujii et al., 2001).

Chemical Reactions and Properties

Sulfur-containing compounds exhibit a range of chemical reactions, including oxidative processes that lead to the formation of sulfoxides and sulfones. For example, the oxidation of aryl diphenylmethyl sulfides has been explored, revealing mechanisms involving electron transfer and oxygen transfer, indicative of the complex reactivity of such systems (Alessia Barbieri et al., 2016)(Alessia Barbieri et al., 2016).

Physical Properties Analysis

The physical properties of sulfur-rich compounds are often characterized by their crystallinity, thermal stability, and solubility. Research into polymers derived from methyl phenyl sulfoxide, for instance, highlights the production of highly crystalline materials with detailed structural analysis provided by X-ray studies (K. Miyatake et al., 2001)(K. Miyatake et al., 2001).

Chemical Properties Analysis

Chemical properties of these compounds, such as reactivity towards oxidation and ability to undergo substitution reactions, have been extensively studied. The selective oxidation of sulfur compounds, for instance, demonstrates the nuanced behavior of these molecules under various conditions (K. S. Ravikumar et al., 2003)(K. S. Ravikumar et al., 2003).

Scientific Research Applications

  • Synthesis and Curing Characteristics : The compound Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate has been synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide. It was identified through various methods like UV, IR, and NMR, and found to exhibit improved curing characteristics for epoxy resin (贾丽慧 et al., 2006).

  • Photolysis and Product Formation : Photolysis of triphenylsulfonium salts, including this compound, has shown the production of rearrangement products such as phenylthiobiphenyls and diphenyl sulfide. A mechanism involving heterolytic and homolytic cleavage from the singlet excited states is proposed (Dektar & Hacker, 1990).

  • Anodic Oxidation for Oligomerization : The compound undergoes anodic oxidation in the presence of protonic acids like trifluoroacetic acid to yield oligo(p-phenylene sulfides). This process involves electrophilic reactions and one-electron transfer, leading to the formation of phenylbis(phenylthio)sulfonium cation as an active species (Yamamoto et al., 1992).

  • Odorless Equivalents and Applications : Bis[4-(trimethylsilyl)phenyl]disulfide has been identified as an odorless equivalent of diphenyl disulfide and shown usefulness in the preparation of other compounds like odorless selenium(II) chloride and selenium(IV) trichloride. These compounds exhibit similar reactivity patterns to their phenyl derivatives (Patra et al., 2005).

  • Stabilization of Tetrahedranes : The compound has been involved in the synthesis of stable sulfur-substituted tetrahedrane derivatives. These derivatives have been characterized and their thermal reactions studied, showing fragmentation into acetylene molecules or cyclobutadiene depending on the compound (Ochiai et al., 2011).

properties

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28S3.C24H19S2.3F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;3*1-7(2,3,4,5)6/h1-28H;1-19H;;;/q+2;+1;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEZIWXFNSCYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H47F18P3S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triarylsulfonium hexafluorophosphate sal TS, mixed,50% IN propylene carbonat

CAS RN

109037-77-6
Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluorophosphates(1-)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
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Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
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Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
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Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
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Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
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Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate

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